molecular formula C8H5BrN2S B1372461 2-Bromo-4-(pyridin-2-YL)thiazole CAS No. 886370-89-4

2-Bromo-4-(pyridin-2-YL)thiazole

Cat. No.: B1372461
CAS No.: 886370-89-4
M. Wt: 241.11 g/mol
InChI Key: VRJPUEYEMIISBG-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyridin-2-yl)thiazole is a chemical compound with the molecular weight of 241.11 . It has the IUPAC name of 2-bromo-4-(pyridin-2-yl)-1H-1lambda3-thiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5,12H . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 242.12 .

Scientific Research Applications

Antimicrobial and Antitumor Studies

  • Antimicrobial Activity : 2-Bromo-4-(pyridin-2-YL)thiazole derivatives demonstrate significant antimicrobial properties. For instance, 2-thiazolyl pyridines synthesized from 2-bromoacetyl pyridine showed promising antimicrobial activity against pathogens like Candida albicans, Bacillus subtilis, and Escherichia coli (Abdelrazek et al., 2019).
  • Antitumor Activity : Various studies have reported the potential of this compound derivatives in antitumor applications. For example, some pyridine thiazole derivatives have been found effective against U937 cancer cells and other cancer cell lines (Xun-Zhong et al., 2020).

Synthetic Applications

  • Synthesis of Complex Molecules : The compound has been utilized in the synthesis of complex molecules such as 2-(pyrrolidin-1-yl)thiazole and its derivatives, which show antibacterial and antimycobacterial activity (Belveren et al., 2017).
  • Development of Ligands and Complexes : this compound has been used in creating ligands for constructing metal complexes with potential for biological applications. These include ligands for oligosaccharide synthesis (Pornsuriyasak et al., 2008) and metal complexes with antibacterial and antitumor activities (Zou et al., 2020).

Chemical Analysis and Molecular Studies

  • Quantum Chemical Analysis : Studies on the divalent N(I) character and dynamic tautomerism in compounds containing this compound reveal interesting aspects of electron distribution and tautomeric preferences, offering insights into chemical behavior (Bhatia et al., 2013).
  • Photoinduced Reactions : The compound has been investigated in photoinduced reactions, showing various types of photoreactions like excited-state intramolecular proton transfer, indicating its potential in photochemical studies (Vetokhina et al., 2012).

Safety and Hazards

The safety information for 2-Bromo-4-(pyridin-2-YL)thiazole indicates that it has a GHS07 pictogram . This suggests that it may cause skin irritation, eye irritation, or respiratory irritation.

Future Directions

Thiazoles, including 2-Bromo-4-(pyridin-2-YL)thiazole, are important heterocyclic compounds exhibiting various biological activities . Future research could focus on exploring these activities further and developing new compounds with improved properties.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(pyridin-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, thiazole derivatives, including this compound, have shown potential in inhibiting bacterial enzymes, which can lead to antimicrobial effects . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been reported to affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered expression of specific genes. Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation depending on the nature of the interaction . For example, it can inhibit bacterial enzymes by forming a stable complex with the enzyme, thereby preventing its normal function. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity, and exceeding this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can also influence the levels of metabolites within the cell, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins, which can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-bromo-4-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPUEYEMIISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676737
Record name 2-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-89-4
Record name 2-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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